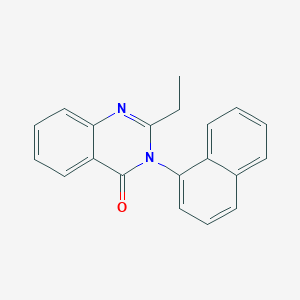

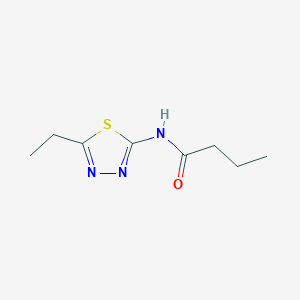

2-ethyl-3-(1-naphthyl)-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-ethyl-3-(1-naphthyl)-4(3H)-quinazolinone involves the reaction of 2-ethoxy-4(3H) quinazolinone with various halides, leading to the formation of quinazoline and quinazolinone derivatives. The type of substituent that resides on the quinazoline moiety can control the reaction pathway, significantly influenced by the solvent used in the synthesis process (El-hashash et al., 2011). Additionally, a green approach for synthesizing 4(3H)-quinazolinones involves the use of camphorsulfonic acid as a catalyst in an aqueous solution of ethyl lactate, allowing for the cyclization of 2-aminobenzamides with 1,3-diketones via C–C bond cleavage (Shen et al., 2015).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including 2-ethyl-3-(1-naphthyl)-4(3H)-quinazolinone, has been elucidated using various spectroscopic techniques. For instance, the crystal structure of related quinazolinone compounds has been determined through X-ray analysis, revealing the presence of intramolecular NH---O=C hydrogen bonding, which is crucial for the stability of the quinazolinone ring (Tulyasheva et al., 2005).

Chemical Reactions and Properties

2-Ethyl-3-(1-naphthyl)-4(3H)-quinazolinone undergoes various chemical reactions, leading to a wide range of derivatives with diverse chemical properties. The lithiation of quinazolinones, followed by reactions with different electrophiles, allows for the synthesis of 2-substituted derivatives, demonstrating the versatility of quinazolinones in organic synthesis (Smith et al., 1996).

Applications De Recherche Scientifique

Synthesis Approaches

The synthesis of 2-ethyl-3-(1-naphthyl)-4(3H)-quinazolinone and its derivatives involves various chemical reactions that highlight the versatility of quinazolinone scaffolds in organic synthesis. For instance, 2-Ethoxy-4(3H) quinazolinone has been utilized to generate various quinazoline and quinazolinone derivatives with antimicrobial activities by reacting with different halides and undergoing reactions with phosphorus oxychloride, phosphorus pentasulfide, and other reagents. The solvent plays a crucial role in determining the reaction pathway and the type of products synthesized, showcasing the importance of reaction conditions in the synthesis of quinazolinone derivatives (El-hashash, Rizk, El-Bassiouny, & Darwish, 2011).

Antimicrobial Activity

Certain quinazolinone derivatives exhibit significant antimicrobial activity, which is particularly important considering the increasing resistance of pathogenic microorganisms to conventional drugs. Derivatives containing a naphthyl radical and an amide group bound to the benzene ring as quinazolinone substituents have shown pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae. This suggests the potential of these compounds in developing new antibacterial agents (Samotrueva et al., 2021).

Synthetic Methodologies and Chemical Properties

Green Synthesis and Catalysis

Innovative methodologies have been developed for the synthesis of 4(3H)-quinazolinones, demonstrating the field's move towards more sustainable and eco-friendly approaches. For example, a green synthesis route has been employed using camphorsulfonic acid as a catalyst in an aqueous solution of ethyl lactate, yielding various quinazolinone derivatives through cyclization of 2-aminobenzamides with 1,3-diketones via C–C bond cleavage. This method exemplifies the industry's shift towards more sustainable chemical processes (Shen et al., 2015).

Intramolecular Dehydration and Photocyclization

The synthesis of polybenzoquinazolines through intramolecular dehydration of photocyclization represents another innovative approach in the synthesis of quinazolinone derivatives. This method highlights the use of light as a catalyst, offering a mild and environmentally friendly alternative to traditional synthesis methods (Wei et al., 2016).

Propriétés

IUPAC Name |

2-ethyl-3-naphthalen-1-ylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c1-2-19-21-17-12-6-5-11-16(17)20(23)22(19)18-13-7-9-14-8-3-4-10-15(14)18/h3-13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLVXUUBJNBRSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)

![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)

![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)

![1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5548750.png)

![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)

![4-[(2,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5548760.png)

![(4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide](/img/structure/B5548767.png)

![8-{2-[(4-chlorobenzyl)oxy]benzyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548778.png)